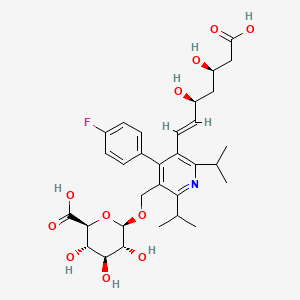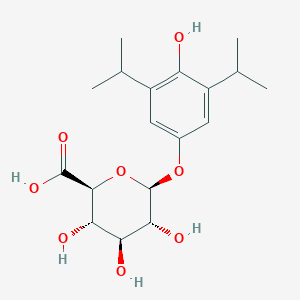
Dipyridamol-Mono-O-beta-D-glucuronid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Dipyridamole derivatives, including glucuronide forms, involves complex chemical processes aimed at enhancing their solubility and biological activity. One method involves reacting Dipyridamole with hydrochloric acid to produce a hydrochloride trihydrate form, which may relate to the synthesis of its glucuronide derivatives by enhancing solubility and potentially aiding further modification into glucuronide forms (Vepuri, S., Devarajegowda, H. C., & Soliman, M., 2016).
Molecular Structure Analysis
The glucuronide modification of Dipyridamole involves the addition of a glucuronic acid moiety, which significantly alters its molecular structure. This modification is crucial for the drug's metabolism and excretion. Molecular docking and modeling studies can provide insights into the structural stability and hydrogen bonding patterns, influencing the molecular interactions and properties of Dipyridamole glucuronides (Vepuri, S., Devarajegowda, H. C., & Soliman, M., 2016).
Chemical Reactions and Properties
Dipyridamole and its derivatives, including glucuronides, exhibit a range of chemical reactions and properties, such as inhibition of platelet aggregation, enhancement of cyclic adenosine monophosphate (cAMP) levels, and potent antioxidant effects. These properties are attributed to its complex chemical structure, capable of engaging in various biochemical pathways (Kim, H.-H., & Liao, J., 2008).
Physical Properties Analysis
The physical properties of Dipyridamole glucuronides, such as solubility, are influenced by the glucuronidation process. Glucuronides generally exhibit improved water solubility compared to their parent compounds, affecting their pharmacokinetic profiles and enhancing their excretion from the body. The hydrochloride trihydrate form of Dipyridamole, for example, demonstrates increased water solubility, which may be indicative of the solubility characteristics of its glucuronide derivatives (Vepuri, S., Devarajegowda, H. C., & Soliman, M., 2016).
Chemical Properties Analysis
The chemical properties of Dipyridamole glucuronides, such as their reactivity, stability, and interactions with biological molecules, are critical for their biological activities. The introduction of a glucuronic acid moiety can enhance the compound's reactivity with enzymes like beta-glucuronidase, affecting its metabolism and the release of the active drug in the body. Understanding these properties is essential for elucidating the drug's mechanism of action and optimizing its therapeutic efficacy (Brozna, J., Horan, M., & Carson, Steven D., 1990).
Wissenschaftliche Forschungsanwendungen
Metabolit von Dipyridamol
Dipyridamol-Mono-O-beta-D-glucuronid ist ein Metabolit von Dipyridamol {svg_1}. Dipyridamol ist ein Medikament, das sich als selektiver Inhibitor der Phosphodiesterase V (PDE 5) erwiesen hat {svg_2}.
Hemmung der cAMP- und cGMP-Hydrolyse
Es wurde gezeigt, dass diese Verbindung die cAMP- und cGMP-Hydrolyse hemmt {svg_3}. Dies bedeutet, dass es möglicherweise in der Forschung im Zusammenhang mit cyclischen Nukleotiden und deren Rolle in verschiedenen biologischen Prozessen eingesetzt werden kann.
Unterdrückung der durch hohen Glukose induzierten Osteopontin-mRNA-Expression und -Proteinssekretion
This compound hat sich als Unterdrücker der durch hohen Glukose induzierten Osteopontin-mRNA-Expression und -Proteinssekretion erwiesen {svg_4}. Dies deutet auf mögliche Anwendungen in der Forschung im Zusammenhang mit Diabetes und seinen Komplikationen hin.
Nicht-spezifischer Nukleosid-Transportinhibitor
Die Forschung zeigt, dass Dipyridamol ein nicht-spezifischer Nukleosid-Transportinhibitor ist, der die Wirkung von Adenosin im Sinusknoten und im AV-Knoten verstärken kann {svg_5}. Dies deutet auf mögliche Anwendungen in der kardiovaskulären Forschung hin.
Einsatz in der Multienzymsynthese
Glycyrrhetinsäure-3-O-mono-beta-D-glucuronid (GAMG), eine Verbindung, die this compound ähnelt, wurde unter Verwendung einer Multienzym-Kaskadenreaktion synthetisiert {svg_6}. Dies deutet auf mögliche Anwendungen in der Enzymologie und synthetischen Biologie hin.
Pharmakokinetische Studien
This compound und sein Metabolit 18β-Glycyrrhetinsäure (GA) wurden mit einer schnellen und empfindlichen HPLC-MS/MS-Methode untersucht {svg_7}. Dies deutet auf mögliche Anwendungen in pharmakokinetischen Studien und der Forschung zur Arzneimittelverstoffwechselung hin.
Wirkmechanismus
Target of Action
Dipyridamole Mono-O-beta-D-glucuronide, also known as compound M4, is a derivative of Dipyridamole . It primarily targets Phosphodiesterase (PDE) and Breast Cancer Resistance Protein (BCRP) . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. BCRP is a protein that functions as a drug efflux transporter, which can affect the absorption, distribution, and excretion of various drugs.
Mode of Action
As a PDE inhibitor, Dipyridamole Mono-O-beta-D-glucuronide prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This can result in various downstream effects depending on the cell type and the specific PDEs involved. As a BCRP inhibitor, it can interfere with the efflux of certain drugs, potentially increasing their bioavailability and efficacy .
Biochemical Pathways
The primary biochemical pathway affected by Dipyridamole Mono-O-beta-D-glucuronide is the cAMP and cGMP signaling pathways . By inhibiting PDE, it prevents the breakdown of these cyclic nucleotides, leading to their accumulation. This can have various effects, such as the relaxation of smooth muscle, increased heart rate, or changes in cell proliferation, depending on the specific PDEs involved and the cell type.
Pharmacokinetics
It is excreted in the bile and urine .
Result of Action
Dipyridamole Mono-O-beta-D-glucuronide has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion . Osteopontin is a protein that plays a role in bone remodeling and is implicated in various pathological processes, including inflammation and cancer.
Action Environment
The action of Dipyridamole Mono-O-beta-D-glucuronide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. The presence of other drugs can also affect its action, especially if they are substrates or inhibitors of BCRP .
Eigenschaften
IUPAC Name |
(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINLJWRYFLLHGA-LGVHZZHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675872 | |
| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63912-02-7 | |
| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)


![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)



![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)


